molecular formula C11H10N2 B074921 Dipyridin-2-ylmethane CAS No. 1132-37-2

Dipyridin-2-ylmethane

Cat. No. B074921
CAS RN: 1132-37-2
M. Wt: 170.21 g/mol
InChI Key: JVYGSYTXAREMJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dipyridin-2-ylmethane derivatives often involves the use of di-2-pyridyl ketone as a precursor. For example, dipyridin-2-ylmethanone oxime, a derivative, is synthesized from di-2-pyridyl ketone through specific reactions that allow for further complexation with metals such as copper (Warad et al., 2018).

Molecular Structure Analysis

The structural analysis of dipyridin-2-ylmethane derivatives, such as oxime ligands, reveals that they crystallize in specific space groups with detailed cell parameters. X-ray diffraction studies have confirmed these structures, highlighting the importance of intramolecular hydrogen bonding in stabilizing the molecular conformation (Warad et al., 2018).

Chemical Reactions and Properties

Dipyridin-2-ylmethane compounds participate in various chemical reactions, forming complexes with metals. These complexes exhibit specific spectroscopic characteristics and reactivities, as demonstrated in the synthesis and analysis of their CuX2(oxime)2 complexes, where X represents halogens such as chlorine or bromine (Warad et al., 2018).

Physical Properties Analysis

The physical properties of dipyridin-2-ylmethane derivatives can be inferred from their molecular structure and crystalline form. For instance, the solid-state structure of these compounds, characterized by specific space groups and cell parameters, directly influences their physical properties, including melting points, solubility, and thermal stability (Warad et al., 2018).

Chemical Properties Analysis

The chemical properties of dipyridin-2-ylmethane and its derivatives are closely related to their ability to form complexes with various metals, significantly affecting their reactivity, catalytic activity, and potential applications in material science and organic synthesis. The detailed analysis of these complexes, including their preparation, characterization, and application, reveals the versatile nature of dipyridin-2-ylmethane compounds in chemistry (Warad et al., 2018).

Scientific Research Applications

  • Scientific Field : Chemistry, specifically Organometallic Compounds and Their Applications .
  • Summary of the Application : Dipyridin-2-ylmethane is used as a base to design new ligands for luminescent iridium complexes . These complexes have applications in key areas such as photovoltaics, lighting, molecular sensors, biological probes, catalysis, molecular electronics, and supramolecular chemistry .
  • Methods of Application or Experimental Procedures : The new ligands are designed to obtain ether-based intermediates with extended electronic conjugation by insertion of π systems such as phenyl, allyl, and ethynyl . Different synthetic strategies were employed to introduce these units, as molecular wires, between the dipyridin-2-ylmethane chelating portion and the terminal N-containing functional group, such as amine and carbamide .
  • Results or Outcomes : The corresponding complexes show luminescence in the blue region of the spectrum, lifetimes between 0.6 and 2.1 μs, high quantum yield, and good electrochemical behavior . The computational description (DFT) of the electronic structure highlights the key role of the conjugated π systems on optical and electrochemical properties of the final products .

The design and development of synthetic methodologies to obtain new N,N-bidentate ligands is of paramount importance. In general, N,N-bidentate ligands represent a desirable class of compounds in the search for structural diversity with suitable performance . In particular, extending the electronic conjugation by insertion of π systems has been regarded as the most effective method to design new dyes and molecular wires .

The design and development of synthetic methodologies to obtain new N,N-bidentate ligands is of paramount importance. In general, N,N-bidentate ligands represent a desirable class of compounds in the search for structural diversity with suitable performance . In particular, extending the electronic conjugation by insertion of π systems has been regarded as the most effective method to design new dyes and molecular wires .

Safety And Hazards

The safety data sheet for Dipyridin-2-ylmethane indicates that it is classified under Acute toxicity, oral (Category 4) according to the GHS classification in accordance with 29 CFR 1910 (OSHA HCS) .

Future Directions

While specific future directions for Dipyridin-2-ylmethane were not found in the search results, there are studies discussing the potential applications of related compounds. For instance, one study discusses the use of Dipyridin-2-ylmethane-based ligands in the development of luminescent Ir complexes, which could have potential applications in areas such as photovoltaics, lighting, molecular sensors, biological probes, catalysis, molecular electronics, and supramolecular chemistry . Another study discusses the use of DπA 2,2′-bipyridine ligands for homoleptic copper (i)-based dyes in dye-sensitised solar cells .

properties

IUPAC Name

2-(pyridin-2-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-3-7-12-10(5-1)9-11-6-2-4-8-13-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYGSYTXAREMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150317
Record name Pyridine, 2,2'-methylenebis-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipyridin-2-ylmethane

CAS RN

1132-37-2
Record name 2,2′-Methylenebis[pyridine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1132-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2,2'-methylenebis-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2,2'-methylenebis-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine, 2,2'-methylenebis
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
G Volpi, C Garino, R Gobetto, C Nervi - Molecules, 2021 - mdpi.com
… We have previously developed different synthetic strategies to modify the dipyridin-2-ylmethane skeleton starting from di-2-pyridylketone [10,11]. In particular, we reported different …
Number of citations: 2 www.mdpi.com
BS Park, SW Lee, IT Kim, JS Tae… - Heteroatom …, 2012 - Wiley Online Library
… underwent a nucleophilic attack following the making of an activated methylene anion of 2-methylpyridine 11 by a dropwise addition of n-butyllithium to give dipyridin-2-ylmethane 2 in a …
Number of citations: 4 onlinelibrary.wiley.com
B Xu, UK Tambar - Journal of the American Chemical Society, 2016 - ACS Publications
… [2,3]-Rearrangement product 3 was generated with low levels of selectivity in the presence of catalytic dipyridin-2-ylmethane (L1), 1,10-phenanthroline (L2), 2,2′-bipyridyl (L3), and 6,6…
Number of citations: 62 pubs.acs.org
Y Feng - 2011 - search.proquest.com
Olefin cis-dihydroxylation is an important chemical transformation for the synthesis of both natural products and pharmaceuticals that typically involves the use of osmium reagents. …
Number of citations: 2 search.proquest.com
M Alias-Rodriguez, S Bhattacharyya, M Huix-Rotllant - 2023 - chemrxiv.org
… evolution of populations and structural parameters for [Fe(bpy)3]2+ and XYZ coordiantes, potential energy surfaces and dynamic evolution of populations for [Fe(dipyridin 2-ylmethane)3]…
Number of citations: 1 chemrxiv.org
GR Newkome, DW Evans, GE Kiefer, KJ Theriot - Organometallics, 1988 - ACS Publications
… 6.0, based on the chemical shift of dipyridin-2-ylmethane ( 4.33)7 and the shielding constant for the nitrile.8 This tautomeric mixture leads to decreased aromatic character within the …
Number of citations: 11 pubs.acs.org
MC Ye, J Zhou, Y Tang - The Journal of Organic Chemistry, 2006 - ACS Publications
… To a solution of dipyridin-2-ylmethane (272 mg, 1.6 mmol) in dried THF (30 mL) was added dropwise t-BuLi (0.95 mL, 1.7 M in hexanes, 1.6 mmol) within 15−20 min at −78 C under …
Number of citations: 130 pubs.acs.org

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